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Compound of Interest

Compound Name: 6-Chloro-4-hydroxynicotinic acid

Cat. No.: B7967051 Get Quote

Technical Guide for Drug Development & Structural Chemistry

Executive Summary
6-Chloro-4-hydroxynicotinic acid (CAS 162371-83-7) is a critical pyridine scaffold used in the

synthesis of antimicrobial agents (e.g., rifamycin derivatives) and agrochemicals.[1][2][3][4] Its

solid-state behavior is defined by a competitive tautomeric equilibrium between the 4-hydroxy

(enol) and 4-oxo (pyridone) forms.

This guide provides a structural analysis based on crystallographic homologues, details the

critical separation of this compound from its high-melting isomer (4-chloro-6-hydroxynicotinic

acid), and outlines the protocols for its definitive characterization.

Parameter Data / Specification

IUPAC Name
6-chloro-4-oxo-1,4-dihydropyridine-3-carboxylic

acid (Tautomer dependent)

CAS Number 162371-83-7

Molecular Formula C₆H₄ClNO₃

Molecular Weight 173.55 g/mol

Melting Point 231–233 °C (Distinct from isomer at ~300 °C)

Key Isomer 4-Chloro-6-hydroxynicotinic acid (Impurity)
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Molecular Structure & Tautomerism
The structural identity of 6-chloro-4-hydroxynicotinic acid in the solid state is governed by

keto-enol tautomerism. While often named as a "hydroxy" acid, crystallographic evidence from

the homologous 4-hydroxynicotinic acid (4-HNA) series suggests the molecule predominantly

adopts the 4-oxo (pyridone) tautomer in the crystal lattice.

Tautomeric Equilibrium
The molecule exists in equilibrium between three primary forms. In the solid state, the 4-oxo-

1,4-dihydropyridine form is energetically favored due to the formation of strong intermolecular

N–H···O hydrogen bonds, which stabilize the crystal lattice more effectively than the O–H···N

interactions of the hydroxy form.

Key Structural Features:

C4 Position: Carbonyl character (C=O) is expected over hydroxyl (C-OH).

N1 Position: Protonated (N-H), acting as a hydrogen bond donor.

C6 Chlorine: Electron-withdrawing group that increases the acidity of the N-H proton and

modulates the stacking interactions.

Visualization of Tautomeric Pathways
The following diagram illustrates the equilibrium and the specific isomer separation pathway

critical for obtaining the pure crystal form.
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Figure 1: Synthesis, separation, and tautomeric stabilization pathway. The target compound

(Green) is isolated from the filtrate after the high-melting isomer (Red) is removed.

Crystallographic Analysis (Predictive & Empirical)
While a specific CIF (Crystallographic Information File) for CAS 162371-83-7 is not currently

available in open databases (CSD/PDB), its structure can be accurately profiled based on the

4-HNA and 5-chloro-6-hydroxynicotinic acid homologues.

Predicted Unit Cell & Packing
Based on the structural analogues, the crystal packing is driven by the "Head-to-Tail" amide-

like hydrogen bonding.
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Crystal System: Monoclinic (Likely space group

or

).

Packing Motif: Infinite 1D chains formed by N–H···O=C hydrogen bonds between the

pyridone nitrogen and the C4-carbonyl oxygen.

Secondary Interactions: The carboxylic acid group at C3 likely forms centrosymmetric dimers

(

motif) or hydrogen bonds with the carbonyl of adjacent chains, creating a 2D sheet structure.

Role of Chlorine: The Cl atom at C6 occupies a volume of ~19 Å³. It likely engages in weak

Cl···Cl or Cl···O halogen bonding, which may distort the planar stacking seen in non-

chlorinated analogs.

Comparative Lattice Metrics
Compound Space Group Packing Motif Ref

4-Hydroxynicotinic

Acid
1D Chains (N-H···O) [1]

5-Chloro-6-

hydroxynicotinic Acid

Centrosymmetric

Dimers
[2]

6-Chloro-4-

hydroxynicotinic Acid (Predicted) Chain + Dimer Hybrid --

Experimental Protocols
To validate the structure and ensure phase purity, the following protocols must be strictly

followed. The separation of isomers is the most critical step to avoid co-crystallization.

Synthesis & Purification Protocol
Objective: Isolate pure 6-Chloro-4-hydroxynicotinic acid free from the 4-chloro-6-hydroxy

isomer.
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Hydrolysis: Reflux 4,6-dichloronicotinic acid ethyl ester in 24%

for 4 hours.

Primary Filtration (Removal of Impurity):

Cool the solution to Room Temperature (25°C).

Observation: White crystals of 4-chloro-6-hydroxynicotinic acid will precipitate.

Action: Filter immediately. Discard solid (or save as impurity standard).

Checkpoint: The solid should have a melting point of ~300°C.[5]

Secondary Crystallization (Target Isolation):

Place the acidic mother liquor in a refrigerator (4°C) for 12–24 hours.

Observation: A second crop of crystals forms.

Action: Filter and dry under vacuum.

Validation: Target melting point is 231–233°C.

Single Crystal Growth Strategy
For X-ray diffraction (XRD) analysis, high-quality single crystals are required.

Solvent System: Water/Ethanol (1:1 v/v) or Methanol.

Method: Slow evaporation at room temperature.

pH Control: The zwitterionic nature means solubility is pH-dependent. If crystallization is

difficult, adjust pH to ~3.5 (near isoelectric point) using dilute HCl or NaOH.

XRD Data Collection Workflow
The following Graphviz diagram outlines the logic for structural determination.
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Figure 2: Crystallographic workflow. Critical step: Locating the hydrogen atom on N1 during

refinement confirms the pyridone tautomer.

Implications for Drug Development
Understanding the solid-state form of 6-Chloro-4-hydroxynicotinic acid is vital for formulation

and stability.

Solubility Profile: As a high-melting solid (231°C) with strong intermolecular hydrogen

bonding, the compound will have limited aqueous solubility. Salt formation (using the

carboxylic acid) is recommended for bioavailability.

Polymorphism Risk: The existence of multiple hydrogen bonding donors/acceptors (N-H,

C=O, COOH, C-Cl) creates a high potential for polymorphism. Screening in solvents with

different polarities (e.g., Acetone vs. Water) is advised.

Stability: The 6-chloro substituent deactivates the ring towards oxidation but may be

susceptible to nucleophilic attack (displacement by amines) during shelf storage if formulated

with basic excipients.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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